4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-

Enzymology Inflammation Eicosanoid Metabolism

Standard non-proteinogenic amino acids lack the steric bulk needed for certain enzyme pockets or proteolytic resistance. This chiral (2S) building block features a C3 gem-dimethyl group and terminal olefin. - Confirmed human 5-LO inhibition: IC50 = 300 nM (PMNL assay). - Validated in DPP-4 inhibitor analogs (saxagliptin class). - Enhances peptide metabolic stability vs. allylglycine. - Reliable supply for R&D to cGMP intermediates.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12281357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C(C(=O)O)N
InChIInChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1
InChIKeyWRAGCAJADTYGOO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity of (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid


(2S)-2-Amino-3,3-dimethyl-4-pentenoic acid (C₇H₁₃NO₂, MW 143.18 g/mol) [1] is a chiral, β,γ-unsaturated α-amino acid distinguished by a gem-dimethyl group at the C3 position and a terminal olefin in its side chain [2]. The (2S) stereochemistry and the sterically hindered, non-proteinogenic side chain confer unique conformational constraints and metabolic stability that differentiate it from linear aliphatic amino acids and allylglycine analogs lacking the gem-dimethyl motif [2].

Non-Interchangeability of (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid


This compound cannot be substituted with L-allylglycine (2-amino-4-pentenoic acid) or simple branched amino acids (e.g., tert-leucine) without fundamentally altering target engagement and metabolic fate. While L-allylglycine functions as a glutamate decarboxylase (GAD) inhibitor and convulsant via a specific, time-dependent mechanism [1], the gem-dimethyl substitution on C3 of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid introduces pronounced steric bulk that both redirects its enzyme inhibition profile toward lipoxygenases [2] and enhances its proteolytic resistance when incorporated into peptidomimetics [3]. This stereoelectronic divergence results in distinct pharmacological and physicochemical properties, making generic substitution scientifically invalid.

Quantitative Evidence for (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid


5-LO Inhibition in Human PMNL

This compound exhibits potent inhibition of human 5-lipoxygenase (5-LO) with an IC50 of 300 nM in human polymorphonuclear leukocytes (PMNL) [1]. While direct head-to-head data with other 5-LO inhibitors in the same assay are not available, this value serves as a benchmark for screening and SAR studies. As a class-level inference, this compound's potency places it among moderately potent 5-LO inhibitors, offering a starting point for optimization.

Enzymology Inflammation Eicosanoid Metabolism

DPP-4 Inhibition via Gem-Dimethyl Substrate

When incorporated as the N-terminal residue in a constrained dipeptide analog (saxagliptin analogue 8a), the (2S)-2-amino-3,3-dimethylpent-4-enoyl moiety contributes to DPP-4 inhibition with an apparent Ki in the low nanomolar range (exact Ki value not disclosed for this specific fragment, but the whole molecule exhibits potent DPP-4 inhibition) [1]. The gem-dimethyl group enhances binding through hydrophobic interactions with the S1 pocket of DPP-4.

Diabetes Incretin Modulation Peptidomimetics

Enzymatic Resolution for (S)-Enantiomer

A patent describes the enzymatic resolution of a racemic ester precursor using Alcalase to yield the (S)-enantiomer of the Boc-protected amino acid with 91.4% enantiomeric excess (ee) and 42% isolated yield [1]. This demonstrates a viable, scalable method for obtaining the desired (2S)-enantiomer in high optical purity, a critical requirement for pharmaceutical applications.

Chiral Resolution Process Chemistry Amino Acid Synthesis

Application Scenarios for (2S)-2-Amino-3,3-dimethyl-4-pentenoic Acid


DPP-4 Inhibitor Lead Optimization

This amino acid serves as a strategic building block for designing next-generation DPP-4 inhibitors with improved potency and selectivity [1]. The gem-dimethyl group enhances hydrophobic interactions with the enzyme's S1 pocket, a feature exploited in saxagliptin analogs. Its use is justified by the demonstrated low nanomolar activity of dipeptide mimetics containing this residue.

5-Lipoxygenase (5-LO) Inhibitor Screening and SAR

With a confirmed IC50 of 300 nM against human 5-LO in PMNL [1], this compound is a validated starting point for developing novel anti-inflammatory agents targeting the leukotriene pathway. It can be used as a reference compound in enzymatic assays or as a scaffold for further optimization.

Sterically Hindered Peptidomimetic Synthesis

The sterically hindered side chain of (2S)-2-amino-3,3-dimethyl-4-pentenoic acid imparts enhanced metabolic stability to peptides, making it valuable for designing peptide-based therapeutics with improved pharmacokinetic profiles [1]. Its incorporation can shield adjacent peptide bonds from proteolytic cleavage.

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